![molecular formula C30H23Cl2N3O B2785551 1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol CAS No. 305338-23-2](/img/structure/B2785551.png)
1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Target of Action
The primary targets of GNF-Pf-4506 are currently under investigation. It’s known that the compound has shown efficacy againstPlasmodium falciparum, the parasite responsible for malaria .
Mode of Action
It’s believed that the compound interacts with its targets in a way that disrupts the normal functioning of the parasite, leading to its death .
Biochemical Pathways
Given its efficacy againstPlasmodium falciparum, it’s likely that the compound interferes with essential biochemical pathways within the parasite .
Pharmacokinetics
The pharmacokinetics of GNF-Pf-4506, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. Preliminary studies suggest that the compound may have unfavorable physicochemical properties that could impact its oral bioavailability .
Result of Action
The result of GNF-Pf-4506’s action is the death of Plasmodium falciparum parasites, thereby preventing or treating malaria .
Action Environment
The action of GNF-Pf-4506 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as proteins or lipids, can impact the compound’s absorption and distribution .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research on 1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol. These include the exploration of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for drug development. Finally, the development of new synthetic methods for this compound may lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol involves the reaction of 3,6-dichlorocarbazole and 4,5-diphenylimidazole with 2-propanol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, oxidation, and reduction, to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In neurobiology, it has been found to modulate neurotransmitter release and synaptic plasticity. In drug discovery, it has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(4,5-diphenylimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23Cl2N3O/c31-22-11-13-27-25(15-22)26-16-23(32)12-14-28(26)35(27)18-24(36)17-34-19-33-29(20-7-3-1-4-8-20)30(34)21-9-5-2-6-10-21/h1-16,19,24,36H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELZBUXIESJHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.